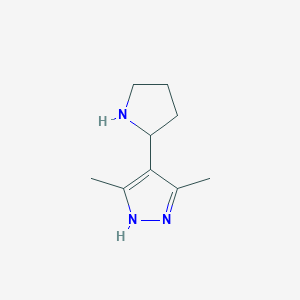
3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, the reaction mechanism, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Coordination Chemistry and Material Science
The compound has been utilized in the synthesis of functionalized ligands for coordination chemistry, demonstrating its versatility in forming complex structures with potential applications in material science and catalysis. For example, a study by Meskini et al. (2011) focused on the synthesis of a β-amino dicarbonyl compound, showcasing the structural determination via spectral and X-ray diffraction data, highlighting its potential in ligand design for metal coordination complexes Meskini et al., 2011.
Additionally, Cui et al. (2005) explored diorganotin(IV) derivatives incorporating the ligand, providing insights into the coordination behavior of the compound with tin atoms through pyridyl nitrogen, indicating its applicability in forming coordination polymers Cui et al., 2005.
Biological Studies
In biological contexts, the ligand has shown relevance in antimicrobial and antioxidant activities. A study by Lynda Golea (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, showcasing the compound's potential in medicinal chemistry and as a scaffold for drug development Golea Lynda, 2021.
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel compounds derived from 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, aiming to expand the compound's applications in various scientific fields. For instance, the work by Lan et al. (2019) on synthesizing and characterizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine contributes to the development of new heterocyclic compounds with potential applications in materials science and pharmaceuticals Lan et al., 2019.
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and theoretical studies.
properties
IUPAC Name |
3,5-dimethyl-4-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZUEYFPBWDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)
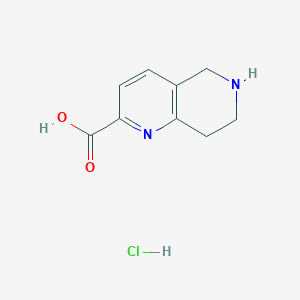
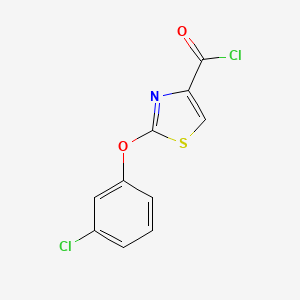
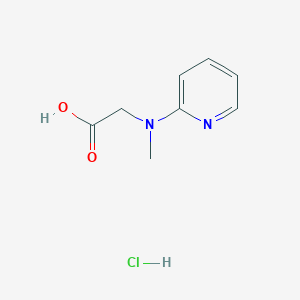
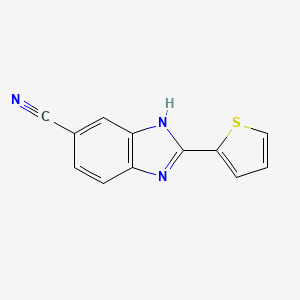
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429466.png)

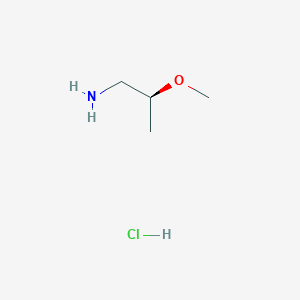
![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

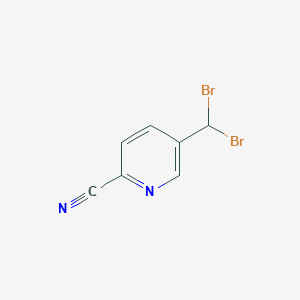
![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
